3-Methylamino-1-(2-thienyl)-1-propanol
Overview
Description
3-Methylamino-1-(2-thienyl)-1-propanol, also known as methamphetamine or crystal meth, is a highly addictive and illegal drug that is widely abused around the world. Despite its negative reputation, this compound has some potential scientific research applications due to its unique chemical properties. In
Scientific Research Applications
Pharmaceutical Synthesis : A study by Datta, Ila, and Junjappa (1988) highlighted a novel route for synthesizing methyl 3-(3,4-disubstituted 5-alkylthio/amino-2-thienyl) propenoates, showing promise for pharmaceutical and nutraceutical synthesis (Datta, Ila, & Junjappa, 1988).
Drug Metabolism Studies : Hill and Wisowaty (1990) successfully synthesized tritium-labeled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, for drug metabolism and disposition studies (Hill & Wisowaty, 1990).
Forensic Reference Standards : Angelov, O'Brien, and Kavanagh (2013) developed a method for synthesizing methiopropamine and its 3-thienyl isomer, which can be used as reference standards in forensic laboratories analyzing 'legal highs' (Angelov, O'Brien, & Kavanagh, 2013).
Industrial-scale Production : Sakai et al. (2003) discussed the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid for industrial-scale production of duloxetine (Sakai et al., 2003).
Chemical Reaction Studies : Hamdach et al. (2004) explored the reaction of 3-amino-1,2-diols with dichloromethane and paraformaldehyde, potentially producing 1,3-oxazines or 1,3-oxazolidines under certain conditions (Hamdach et al., 2004).
Antiviral Research : Takada and Toyoshima (1960) synthesized 1-(p-alkylphenyl)-1-phenyl-2-methylamino-1-propanol and demonstrated its potential as an antiviral agent against influenza A and Japanese B encephalitis viruses (Takada & Toyoshima, 1960).
Synthesis of Enolizable Cyclic Ketones : Kim and Kim (2000) presented a method for synthesizing 3-alkylamino-5-arylthiophenes, enabling the creation of various enolizable cyclic ketones (Kim & Kim, 2000).
Anticancer Activity : Saad and Moustafa (2011) discovered significant anticancer activity in S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, including compounds with 3-Methylamino-4-Nitrophenoxyethanol (Saad & Moustafa, 2011).
CO2 Capture Research : Bernhardsen et al. (2019) studied tertiary amines, including 3-(methylamino)propylamine, as alternatives for post-combustion CO2 capture due to their less volatile nature (Bernhardsen et al., 2019).
Mechanism of Action
properties
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869604 | |
Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116539-56-1 | |
Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the "S" designation in (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol?
A: The "(S)" designation refers to the absolute configuration of the chiral center in the molecule [, ]. Chirality is important in pharmaceutical chemistry because enantiomers (mirror-image molecules) can have different biological activities. The fact that the research focuses on the synthesis of a specific enantiomer suggests that this form may have desired properties compared to its mirror image (R-enantiomer) or the racemic mixture (both enantiomers).
Q2: What is the main advantage of the synthetic method described in the research papers?
A: The research describes a novel method for synthesizing (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol that results in high purity and yield [, ]. Specifically, the method yields a product with over 99% purity and an enantiomeric excess (ee) value of over 99%, indicating a high selectivity for the desired (S)-enantiomer. Additionally, the yield of over 80% makes this method suitable for potential industrial production. This is important because efficient and scalable synthesis is crucial for drug development and manufacturing.
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